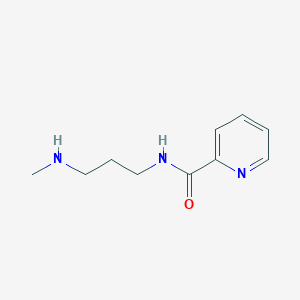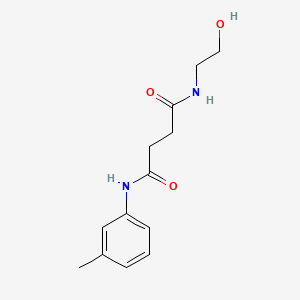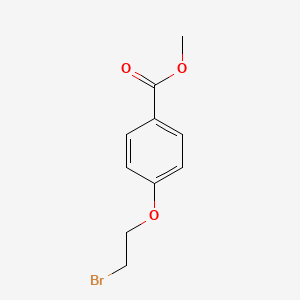![molecular formula C6H3F3N4O B1301213 7-Hydroxy-5-(trifluormethyl)[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 40775-91-5](/img/structure/B1301213.png)
7-Hydroxy-5-(trifluormethyl)[1,2,4]triazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C6H3F3N4O and its molecular weight is 204.11 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalariamittel
Die Verbindung wurde beim Design und der Synthese neuer Antimalariamittel verwendet . Das Vorhandensein einer Trifluormethylgruppe an der 2-Position des [1,2,4]Triazolo[1,5-a]pyrimidinrings führte zu einer erhöhten Arzneistoffaktivität . Dreizehn Verbindungen erwiesen sich als aktiv, mit IC50-Werten im Bereich von 0,023 bis 20 µM in den Anti-HRP2- und Hypoxanthin-Assays .
Antiparasitika
Komplexe aus Triazolo-Pyrimidinen mit Pt und Ru sind hochwirksam gegen Parasiten . Dies macht die Verbindung zu einem potenziellen Kandidaten für die Entwicklung neuer Antiparasitika .
Antikrebsmittel
Die Verbindung wurde als Antitumormittel beschrieben . Sie kann auch zur Behandlung von Krebs verwendet werden, wenn sie mit Pt und Ru komplexiert wird .
Corticotropin-Releasing-Faktor-1-Rezeptor-Antagonisten
Die Verbindung wurde als Antagonist des Corticotropin-Releasing-Faktor-1-Rezeptors beschrieben . Dies deutet auf mögliche Anwendungen bei der Behandlung von Störungen im Zusammenhang mit dem Corticotropin-Releasing-Faktor hin.
Kalziumkanalmodulatoren
Die Verbindung wurde als Kalziumkanalmodulator beschrieben . Dies deutet auf mögliche Anwendungen bei der Behandlung von Störungen im Zusammenhang mit Kalziumkanälen hin.
Behandlung der Alzheimer-Krankheit
Die Verbindung kann zur Behandlung der Alzheimer-Krankheit verwendet werden . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Medikamente für neurodegenerative Erkrankungen hin.
Behandlung von Schlaflosigkeit
Die Verbindung kann zur Behandlung von Schlaflosigkeit verwendet werden . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Medikamente für Schlafstörungen hin.
Therapeutische Ziele für Dyslipidämie, koronare Herzkrankheit und Diabetes
Unter den Isoformen der Fettsäure-bindenden Proteine (FABPs) wurden FABP4 und FABP5 als potenzielle therapeutische Ziele für einige Störungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes erkannt . Die Verbindung könnte möglicherweise bei der Entwicklung von Medikamenten zur Behandlung dieser Erkrankungen verwendet werden.
Safety and Hazards
Zukünftige Richtungen
The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The future directions of this compound could involve further exploration of its biological properties and potential applications in various fields.
Wirkmechanismus
Target of Action
The primary target of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is the pyrimidine biosynthetic enzyme Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . This enzyme plays a crucial role in the biosynthesis of pyrimidines, which are essential components of nucleic acids .
Mode of Action
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with its target, PfDHODH, by binding to it. The binding occurs in overlapping but distinct sites on both Plasmodium and mammalian DHODHs . The compound’s fluorination increases its binding to mammalian DHODHs, leading to a loss of species selectivity .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by inhibiting the PfDHODH enzyme . This inhibition disrupts the production of pyrimidines, thereby affecting the synthesis of nucleic acids and hindering the growth and multiplication of the Plasmodium parasite .
Pharmacokinetics
The compound’s storage temperature is between 2-8°c, suggesting that it may require specific storage conditions to maintain its stability .
Result of Action
The inhibition of PfDHODH by 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol leads to a disruption in the pyrimidine biosynthesis pathway. This disruption hinders the growth and multiplication of the Plasmodium parasite, potentially leading to its eradication .
Action Environment
The action of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be influenced by environmental factors such as temperature, as the compound requires specific storage conditions to maintain its stability
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One notable interaction is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. The compound forms strong hydrogen bonds with DHODH, inhibiting its activity and thereby affecting pyrimidine synthesis . Additionally, it has been shown to interact with other biomolecules, such as protein kinases, influencing various cellular processes .
Cellular Effects
The effects of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on cells are diverse. It has been observed to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in cell apoptosis and G2/M phase arrest, affecting cell cycle progression and promoting cell death. Furthermore, the compound influences gene expression and cellular metabolism by modulating the activity of various transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through multiple mechanisms. It binds to the active site of DHODH, forming hydrogen bonds that inhibit the enzyme’s activity . This inhibition disrupts pyrimidine biosynthesis, leading to reduced nucleotide availability and impaired DNA replication and repair. Additionally, the compound modulates the activity of protein kinases, affecting downstream signaling pathways and altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been studied over time. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular processes .
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and suppression of parasitic infections . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in several metabolic pathways. It interacts with enzymes such as DHODH and protein kinases, influencing metabolic flux and metabolite levels . The compound’s impact on pyrimidine biosynthesis and nucleotide metabolism is particularly significant, as it affects DNA replication and repair processes . Additionally, its interactions with metabolic enzymes can alter cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues . Studies have shown that the compound can localize to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on target enzymes and signaling pathways . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate subcellular sites for optimal activity . The compound’s ability to localize to specific organelles enhances its therapeutic potential and minimizes off-target effects .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTMBKSOMNTQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361390 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40775-91-5, 299918-83-5 | |
| Record name | ST50180788 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-[4-(pentyloxy)phenyl]butanoic acid](/img/structure/B1301130.png)

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)
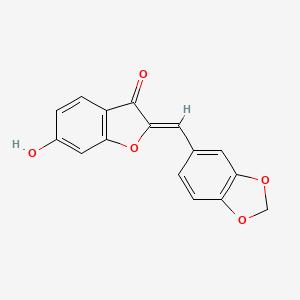
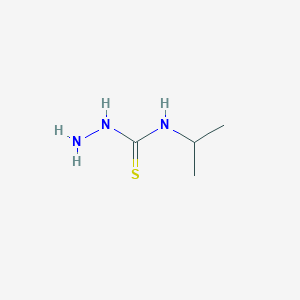
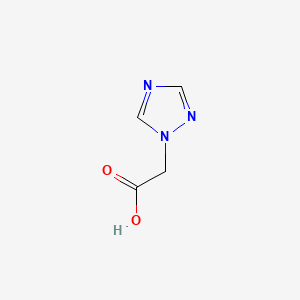
![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)


